N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide” is an impurity of Cilostazol . It is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Synthesis Analysis
The synthesis of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide” involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The reaction is carried out at 80 °C without solvent for 2.5 h .Molecular Structure Analysis
The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide” can be represented by the Inchi Code: 1S/C17H17N3O2.ClH/c18-17(19)12-3-1-11(2-4-12)10-22-14-6-7-15-13(9-14)5-8-16(21)20-15 .Scientific Research Applications
Antimicrobial Activity
Research into quinoline and tetrahydroquinoline derivatives has shown promise in the development of new antimicrobial agents. For instance, compounds synthesized from quinazolinone and thiazolidinone frameworks have been evaluated for their antibacterial and antifungal activities, showing potential as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized and assessed for their antimicrobial properties, contributing to the search for new treatments against resistant microbial strains (Patel & Patel, 2010).
Anticancer Research
The exploration of quinoline derivatives extends into anticancer research, where novel compounds have been synthesized and their effects on various cancer cell lines investigated. For example, diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives have shown promising antitumor activities, highlighting the potential of quinoline derivatives in the development of new anticancer drugs (Fang et al., 2016).
Analgesic Properties
Investigations into the analgesic properties of quinoline derivatives have led to the synthesis of new compounds with enhanced pain-relieving effects. Bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides have resulted in derivatives with significantly increased analgesic activities, contributing valuable insights into the design of novel analgesics (Ukrainets, Mospanova, & Davidenko, 2016).
Antitubercular and Antibacterial Activities
Synthesis and evaluation of quinoline-incorporated thiazinan-4-one derivatives have been carried out, showing significant antitubercular and antibacterial activities. Such studies underscore the potential of quinoline derivatives in combating tuberculosis and bacterial infections, providing a foundation for future therapeutic agents (Umamatheswari & Sankar, 2017).
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21-13-10-18-14-19(11-12-20(18)24-21)23-22(26)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,11-12,14H,10,13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMPWBEECLKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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